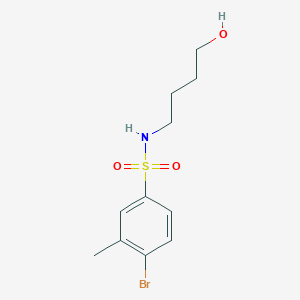
4-Bromo-N-(4-hydroxybutyl)-3-methylbenzene-1-sulfonamide
Cat. No. B8742523
Key on ui cas rn:
918638-45-6
M. Wt: 322.22 g/mol
InChI Key: GBYWHYGZEVZVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07964643B2
Procedure details


Using a method analogous to that described in Example 40, 4-bromo-3-methylphenyl-sulfonic acid-(4-hydroxybutyl)-amide and 2,4-difluorophenyl boronic acid were reacted to give the title compound as a thick oil. δC (DMSO, 62.9 MHz): 20.0, 26.4, 29.5, 43.1, 62.2, 104.2 (t, 25.4), 111.6 (d, J 21.5), 123.8 (d J 11.7), 124.4, 128.4, 131.7, 131.8 (m), 138.4, 139.4 (d, J 3.9), 159.4 (d J 250.0, 11.7) and 162.8 (dd 250.0, J 11.7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13](Br)=[C:12]([CH3:17])[CH:11]=1)(=[O:9])=[O:8].[F:18][C:19]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:20]=1B(O)O>>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:22]2[CH:21]=[CH:20][C:19]([F:18])=[CH:24][C:23]=2[F:25])=[C:12]([CH3:17])[CH:11]=1)(=[O:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCNS(=O)(=O)C1=CC(=C(C=C1)C1=C(C=C(C=C1)F)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
